

# Introduction to bioconjugation techniques using maleimides

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Compound of Interest

Compound Name: Mal-Cyclohexyl-PEG3-Biotin

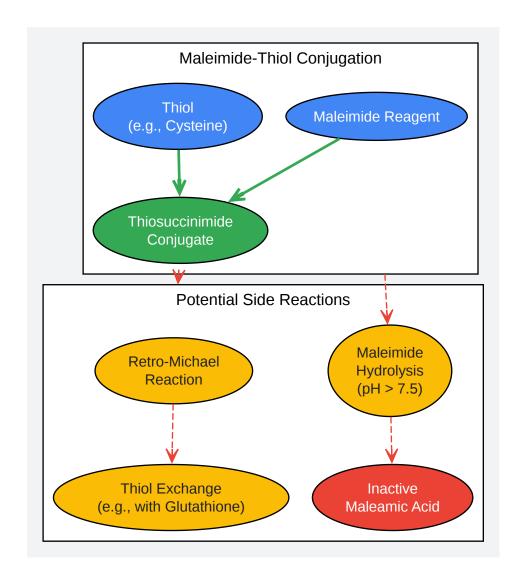
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# The Core Chemistry: Thiol-Maleimide Michael Addition

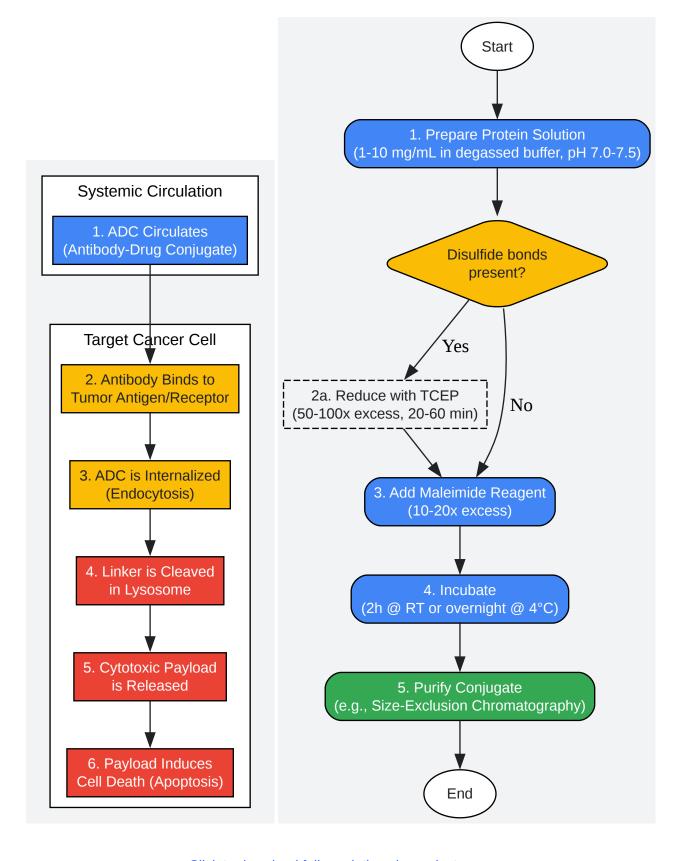
The reaction between a maleimide and a thiol-containing molecule, such as a protein with cysteine residues, proceeds through a Michael addition mechanism.[1][4] In this reaction, the nucleophilic thiol group attacks one of the electron-deficient carbon atoms of the carbon-carbon double bond within the maleimide ring.[1] This process results in the formation of a stable, covalent thioether bond (specifically, a thiosuccinimide linkage).[4][5]

The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[2][6] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines, making it ideal for the specific modification of cysteine residues in the presence of other nucleophilic amino acids like lysine.[1][2]









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### References

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